molecular formula C15H13IN2O3 B4045787 3-[(Furan-2-ylmethyl)amino]-1-(4-iodophenyl)pyrrolidine-2,5-dione

3-[(Furan-2-ylmethyl)amino]-1-(4-iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B4045787
M. Wt: 396.18 g/mol
InChI Key: PZVITBXDINSDHY-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)amino]-1-(4-iodophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C15H13IN2O3 and its molecular weight is 396.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(2-furylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione is 395.99709 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidin-2-ones and their derivatives, including compounds similar to 3-[(2-furylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione, are explored for their potential in synthesizing new medicinal molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones is crucial for creating compounds with improved biological activities. Research has shown successful synthesis through the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-propane derivatives, indicating the importance of structural variation for pharmaceutical applications (Rubtsova et al., 2020).

Biological Activity and Applications

  • The study of C-5 substituted heteroaryl 3-pyridinecarbonitriles, including compounds with furyl groups, revealed their inhibitory activity against PKCtheta, a protein kinase involved in various cellular processes. This indicates potential therapeutic applications in diseases where PKCtheta is implicated (Subrath et al., 2009).
  • Schiff base complexes of Mn(II) and Pd(II) with ligands containing furyl groups have been synthesized and characterized. These complexes show potential as photoactive materials and exhibit catalytic activity towards hydrogen peroxide decomposition, suggesting applications in catalysis and material science (Ali, 2017).

Material Science and Catalysis

  • The development of new synthetic methodologies involving furyl-imidazo[1,2-a]pyridines demonstrates the versatility of furyl-containing compounds in organic synthesis. The aminomethylation reactions of these compounds highlight their utility in constructing complex molecular architectures, offering pathways to novel materials and catalysts (Saldabol et al., 1971).
  • The addition/oxidative rearrangement of 3-furfurals and 3-furyl imines into substituted furans and pyrroles introduces new approaches to these significant heterocyclic compounds. This research has implications for the synthesis of natural products, pharmaceutical agents, and materials, highlighting the importance of furyl derivatives in chemical synthesis (Kelly et al., 2008).

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O3/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h1-7,13,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVITBXDINSDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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